molecular formula C22H34N4O10 B1210187 Sobuzoxane CAS No. 98631-95-9

Sobuzoxane

货号: B1210187
CAS 编号: 98631-95-9
分子量: 514.5 g/mol
InChI 键: OCOKWVBYZHBHLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

索布佐烷,也称为 MST-16,是一种二氧哌嗪化合物,因其作为抗癌剂的潜力而备受关注。它主要作为拓扑异构酶 II 抑制剂发挥作用,这对于 DNA 复制和转录至关重要。 索布佐烷已被研究用于其螯合金属阳离子和减少金属-蒽环类药物复合物引起的自由基生成的能力 .

科学研究应用

Combination Therapy

Sobuzoxane has been evaluated in combination with other chemotherapeutic agents to enhance treatment efficacy:

  • With Etoposide and Rituximab : A study presented at the 2023 ESMO Congress demonstrated that the combination of this compound, etoposide, and rituximab significantly prolonged survival in elderly patients (aged 80 years and older) with untreated diffuse large B-cell lymphoma. The treatment was well-tolerated, showcasing a promising safety profile .
  • With Doxorubicin : this compound has been shown to increase the LD50 of doxorubicin by 1.5-fold in animal models. This combination not only enhances anti-tumor effects but also allows for reduced dosages of doxorubicin, potentially mitigating its cardiotoxic effects .

Salvage Therapy for T-Cell Prolymphocytic Leukemia

In a case study involving an elderly patient with relapsed or refractory T-cell prolymphocytic leukemia (T-PLL), this compound was administered as part of a salvage therapy regimen alongside methotrexate and etoposide. The patient experienced an extended survival period of approximately eight months without significant adverse events attributed to this compound .

Efficacy and Safety Profile

This compound's safety profile is notable for its lower incidence of cardiotoxicity compared to traditional chemotherapeutics. Studies indicate that it does not induce cleavable complex formation between DNA and topoisomerase II, which is a common pathway leading to cardiotoxicity in other treatments . Furthermore, clinical evaluations suggest that this compound can be safely administered even in patients who are intolerant to conventional chemotherapy regimens .

Case Studies

Study Patient Population Treatment Regimen Outcome
ESMO Congress 2023Elderly DLBCL patients (80+)This compound + Etoposide + RituximabProlonged survival; tolerable safety profile
MTX-HOPE RegimenElderly T-PLL patientMethotrexate + Hydrocortisone + Vincristine + this compound + EtoposideSurvived 8 months; maintained daily activities

生物活性

Sobuzoxane, also known as MST-16, is a pro-drug of the bisdioxopiperazine analog ICRF-154, which has garnered attention for its potential as an anticancer agent and cardioprotective drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.

This compound functions primarily as an inhibitor of topoisomerase II (TOP II), an enzyme critical for DNA replication and transcription. The active form, ICRF-154, is released through the hydrolysis of this compound's ester bond, leading to the formation of hydroxymethyl-ICRF-154 and subsequent release of formaldehyde . This mechanism is essential for its anticancer properties, as TOP II inhibition disrupts DNA topology, ultimately leading to cancer cell death.

Pharmacokinetics and Bioactivation

The pharmacokinetics of this compound reveal that it is rapidly metabolized in biological environments. A study utilizing a validated UHPLC-MS/MS assay demonstrated that this compound is quickly decomposed in cell culture media and cardiac cells, indicating a swift bioactivation process . Key findings include:

  • Rapid Decomposition : this compound decomposes quickly in biological systems.
  • Metabolism : Cardiac cells actively metabolize this compound into ICRF-154 and EDTA-diamide.
  • Cell Penetration : The compound readily penetrates cardiac cells, which may contribute to its cardioprotective effects.

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in combination therapies for hematologic malignancies. Notable studies include:

  • Combination Therapy with Etoposide and Rituximab : A retrospective analysis presented at the 2023 ESMO Congress reported that this compound combined with etoposide and rituximab (R-PVP) significantly improved survival rates among elderly patients with diffuse large B-cell lymphoma (DLBCL). Key results from this study include:
    • Median Progression-Free Survival (PFS) : 17.2 months (95% CI, 7.4-44.4).
    • Overall Survival (OS) : Median OS was 32.0 months (95% CI, 16.2-NR).
    • Response Rates : An overall response rate of 57%, with a complete response rate of 40% .
  • Phase II Study in Adult T-Cell Leukemia/Lymphoma (ATL) : this compound was also assessed for efficacy in patients with relapsed or refractory ATL. Although detailed results from this study are less prominent in available literature, it contributes to the growing body of evidence supporting this compound's role in treating hematological cancers .

Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy. In the aforementioned studies, adverse effects were documented:

  • Neutropenia : Grade 3 neutropenia occurred in 23% of patients, while grade 4 neutropenia was observed in 30%.
  • Other Adverse Effects : Non-hematologic grade 3 adverse events included febrile neutropenia (10%) and infections (7%) among others .

Case Studies

Several case studies highlight the practical implications of using this compound in clinical settings:

  • Case Study 1 : An elderly patient with DLBCL treated with R-PVP experienced significant tumor reduction and manageable side effects, demonstrating the potential benefits of this combination therapy.
  • Case Study 2 : A patient undergoing treatment for ATL showed a partial response to this compound-based therapy, reinforcing its therapeutic potential despite previous treatment failures.

属性

IUPAC Name

[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOKWVBYZHBHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045203
Record name Sobuzoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98631-95-9
Record name Sobuzoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98631-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sobuzoxane [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sobuzoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOBUZOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sobuzoxane
Reactant of Route 2
Reactant of Route 2
Sobuzoxane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sobuzoxane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sobuzoxane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Sobuzoxane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sobuzoxane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。